3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
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Overview
Description
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a chemical compound with a unique structure that includes a brominated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted pyrazoles.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)pyridine
- 4-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is unique due to its specific combination of a brominated pyrazole ring and an ethylamino group
Properties
Molecular Formula |
C9H14BrN3O2 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14BrN3O2/c1-3-11-9(2,8(14)15)6-13-5-7(10)4-12-13/h4-5,11H,3,6H2,1-2H3,(H,14,15) |
InChI Key |
ZRDWXPWAYSOKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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